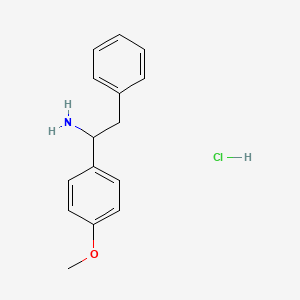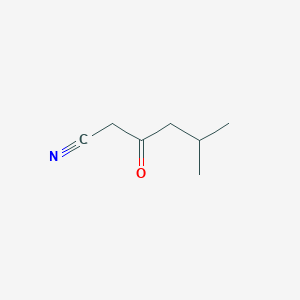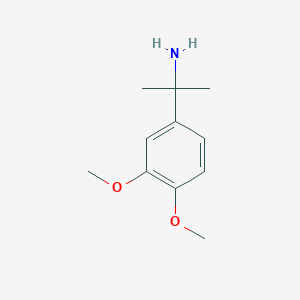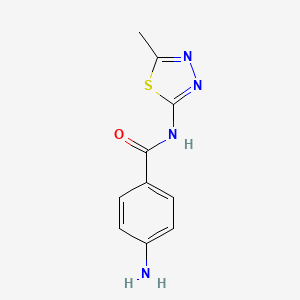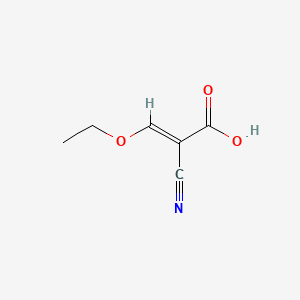![molecular formula C16H6O6 B1274265 [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone CAS No. 36978-41-3](/img/structure/B1274265.png)
[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone
Overview
Description
Synthesis Analysis
The synthesis of isobenzofuran derivatives can be achieved through various methods. For instance, a stereoselective [4+2] cycloaddition of 1,4-dihydro-1,4-epoxynaphthalene and isobenzofuran has been described, leading to the selective production of syn-exo and/or anti-endo isomers, which can be further transformed into tetracenes and pentacenes . Another approach involves the use of 4,5,6,7-tetrahydroisobenzofuran-5-one as a versatile building block, which is prepared via furan ring transfer (FRT) reactions utilizing an allene intramolecular Diels-Alder reaction . Additionally, palladium-catalyzed cyclization of functionalized propargylic compounds has been developed for the synthesis of isobenzofuran derivatives .
Molecular Structure Analysis
The molecular structure of isobenzofuran derivatives can be complex and diverse. Single crystal X-ray diffraction studies have been used to determine the high density of certain CNO-compounds related to isobenzofurans . The molecular structure is crucial as it can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Isobenzofuran derivatives can undergo various chemical reactions. For example, the syn-exo isomer of an isobenzofuran derivative can undergo acid-promoted aromatization to afford the corresponding tetracene . The reactivity of these compounds can be exploited in the synthesis of complex molecules, such as pharmaceuticals and natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of isobenzofuran derivatives are influenced by their molecular structure. The high density of some derivatives has been noted, which is significant for the development of materials with specific mechanical properties . Thermal stability and sensitivities of these compounds can be determined by differential scanning calorimetry (DSC) and standardized tests . The fluorescence properties of certain isobenzofuran derivatives have also been studied, indicating potential applications as fluorescent probes .
Scientific Research Applications
Arylation and Rearrangement Applications
4,5'-Biisobenzofuran-1,1',3,3'-tetrone has been used in the study of superacid-catalyzed arylations and rearrangements. For instance, 2-Hydroxy-2,2′-biindan-1,1′,3,3′-tetrone, a related compound, reacts with arenes in a superacidic medium, producing arylated adducts and rearranged products. These products then undergo nucleophilic ring opening and condensation to produce substituted phthalazinones (Das, Fröhlich, & Pramanik, 2007).
Condensation with Phenols and Enols
In another study, the condensation of 2-hydroxy-2,2′-biindan-1,1′,3,3′-tetrone with various phenols and enols was explored, showing high yields in an acid medium. This process resulted in the formation of diverse derivatives, including intramolecular hemi-ketal forms and spiro compounds (Das, Pramanik, Fröhlich, & Patra, 2004).
Polyimide Synthesis
A study focused on synthesizing linear CARDO polyimides using 4,5'-Biisobenzofuran-1,1',3,3'-tetrone. These polyimides exhibited good solubility in various solvents and showed high thermal and mechanical properties, making them useful in advanced material applications (Biolley, Grégoire, Pascal, & Sillion, 1991).
Dye Synthesis and Characterization
The compound has also been used in dye synthesis and characterization. A study synthesized and characterized bisindandione derivative azo dyes, exploring their tautomeric properties (Demirci, 2020).
Radical Synthesis and ESR-Spectroscopy
Another application involves the synthesis of oxoisobenzofuranyl radicals. These radicals, derived from diastereoisomeric biisobenzofuran compounds, show remarkable persistence and were investigated using ESR and ENDOR spectroscopy (Kruppa, Hug, Liégard, Rist, & Nesvadba, 1993).
Applications in Organic Chemistry
4,5'-Biisobenzofuran-1,1',3,3'-tetrone is also significant in various organic syntheses. For example, its analogues have been used in the study of hallucinogens and psychoactive compounds, providing insights into the molecular structure and activity relationships in these substances (Monte et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O6/c17-13-9-5-4-7(6-11(9)15(19)21-13)8-2-1-3-10-12(8)16(20)22-14(10)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYYKXFEKMGYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068015 | |
| Record name | [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36978-41-3 | |
| Record name | 2,3′,3,4′-Biphenyltetracarboxylic dianhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36978-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5'-Biisobenzofuran)-1,1',3,3'-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036978413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-Biphthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Q & A
Q1: What is the molecular formula and weight of a-BPDA?
A1: The molecular formula of a-BPDA is C16H6O6, and its molecular weight is 290.20 g/mol.
Q2: What is the significance of the crystal structure of a-BPDA?
A2: X-ray diffraction analysis reveals that a-BPDA possesses a rigid, non-coplanar, and non-linear structure. [] This unique structure influences the properties of the resulting polyimides.
Q3: How does the structure of a-BPDA differ from its symmetrical counterpart, 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA)?
A3: Unlike the symmetrical s-BPDA, a-BPDA has an asymmetrical arrangement of the carboxylic anhydride groups on the biphenyl ring. This asymmetry significantly impacts the properties of the derived polyimides, particularly their solubility and glass transition temperatures. [, ]
Q4: What makes a-BPDA suitable for high-temperature applications?
A4: Polyimides synthesized from a-BPDA exhibit exceptional thermal stability, with glass transition temperatures often exceeding 300°C and decomposition temperatures above 500°C. [, ] This high thermal resistance makes them suitable for demanding applications in aerospace and electronics.
Q5: How does the incorporation of a-BPDA affect the melt viscosity of polyimide resins?
A5: a-BPDA generally contributes to lower melt viscosities in polyimide resins compared to its symmetrical counterpart, s-BPDA. [, ] This characteristic is highly desirable for processing techniques like Resin Transfer Molding (RTM), where good resin flow is essential.
Q6: Does the research mention any catalytic properties or applications of a-BPDA itself?
A6: The provided research focuses primarily on a-BPDA as a building block for polyimides and does not delve into its independent catalytic properties.
Q7: Has computational chemistry been utilized in the research of a-BPDA-based polyimides?
A7: Yes, molecular simulations and dielectric analysis have been employed to understand the relationship between the structure of a-BPDA-based co-polyimides and their properties. These studies have confirmed that the distorted noncoplanar structure induced by a-BPDA leads to a large amount of free volume, influencing properties like melt viscosity and glass transition temperature. []
Q8: How do modifications to the a-BPDA structure affect the resulting polyimide properties?
A8: Structural variations in a-BPDA-based polyimides, such as incorporating flexible ether linkages or copolymerizing with other dianhydrides, can fine-tune properties like solubility, glass transition temperature, and toughness. [, , ]
Q9: How does the asymmetry of a-BPDA affect the solubility of the derived polyimides?
A9: The asymmetrical structure of a-BPDA disrupts the close packing of polymer chains, leading to enhanced solubility in various organic solvents compared to polyimides derived from symmetrical dianhydrides. [, ] This improved solubility is advantageous for processing and applications requiring solution-based techniques.
Q10: How does the presence of fluorine atoms influence the properties of a-BPDA-based polyimides?
A10: Incorporating fluorine-containing diamines into a-BPDA-based polyimides can enhance solubility, reduce dielectric constants, and lower moisture absorption compared to their non-fluorinated counterparts. [] These properties are particularly beneficial for applications in microelectronics.
Q11: What are the advantages of using a-BPDA in the development of colorless polyimides?
A11: a-BPDA has been successfully employed to create colorless polyimides with high transparency in the visible light region. [, ] This characteristic is crucial for applications requiring optically transparent materials, such as displays and flexible electronics.
Q12: How does the molecular weight of a-BPDA-based oligomers influence their processing and properties?
A12: Controlling the molecular weight of a-BPDA-based oligomers is essential for balancing properties like glass transition temperature, melt viscosity, and toughness. [, ] Lower molecular weight oligomers generally exhibit lower melt viscosities, improving processability, while higher molecular weight counterparts often possess enhanced thermal and mechanical properties.
Q13: What is the significance of phenylethynyl end-capping in a-BPDA-based polyimides?
A13: End-capping a-BPDA-based polyimides with phenylethynyl groups provides a mechanism for thermal crosslinking, further enhancing their thermal stability and mechanical properties at elevated temperatures. [, , ] This approach is particularly useful for high-performance applications.
Q14: How does a-BPDA contribute to the development of high-performance polyimide foams?
A14: a-BPDA plays a crucial role in creating high-temperature resistance polyimide foams with excellent thermal stability and mechanical properties. [, ] The rigid structure of a-BPDA contributes to the dimensional stability and high glass transition temperatures of these foams.
Q15: What are the potential applications of a-BPDA-based polyimides in composite materials?
A15: Due to their exceptional thermal stability, mechanical strength, and processability, a-BPDA-based polyimides are promising matrix materials for high-performance composites, particularly in demanding applications like aerospace structures. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

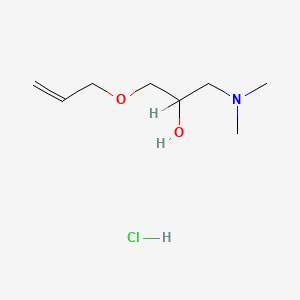

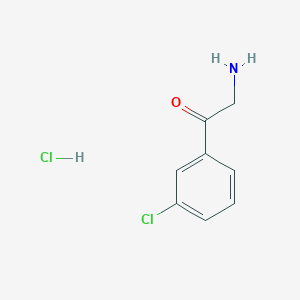
![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)


